5-Hydroxyisouric acid anion
Description
Overview of Purine (B94841) Catabolism and Uric Acid as a Key Intermediate
Purine catabolism is the metabolic pathway responsible for breaking down purine nucleotides into uric acid. fiveable.me This process begins with the dephosphorylation of nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) into their corresponding nucleosides, inosine (B1671953) and guanosine, by 5'-nucleotidases. fiveable.me Inosine is then converted to hypoxanthine (B114508), while guanosine is converted to guanine (B1146940). fiveable.meutah.edu Both hypoxanthine and guanine converge at the formation of xanthine (B1682287). utah.edu The enzyme xanthine oxidase plays a crucial role, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. fiveable.meutah.edu
In humans and higher primates, uric acid is the final product of this pathway due to the evolutionary loss of the enzyme uricase. bohrium.comwikipedia.org It is then primarily excreted through the kidneys. mdpi.com In most other mammals and various other organisms, however, uric acid serves as a key intermediate that is further metabolized. utah.edumdpi.com These organisms possess the enzyme urate oxidase (uricase), which initiates the conversion of uric acid to more soluble compounds. utah.edunih.gov
Historical Context of 5-Hydroxyisouric Acid Anion Discovery and Initial Characterization
The study of uric acid metabolism has a long history, with uric acid itself first identified from bladder stones in 1776. rmj.com.ro For a long time, it was believed that the enzyme urate oxidase directly converted uric acid to allantoin (B1664786). nih.gov However, detailed mechanistic and regiochemical studies of the urate oxidase reaction called this single-step conversion into question. nih.gov
The discovery of 5-hydroxyisouric acid as a distinct intermediate emerged from investigations into the catalytic mechanism of urate oxidase. nih.govnih.gov Through techniques like stopped-flow absorbance and fluorescence spectrophotometry, researchers were able to observe discrete, enzyme-bound intermediates during the oxidation of urate. nih.gov These studies identified 5-hydroxyisourate (B1202459) as the actual product of the urate oxidase reaction, an unstable compound that subsequently degrades. nih.govgoogle.com Further research confirmed that 5-hydroxyisourate (HIU) is the immediate product of the HpxO-catalyzed reaction in some bacteria, which then undergoes further enzymatic or spontaneous conversion. nih.gov The identification of genes encoding for enzymes that specifically act on HIU, such as HIU hydrolase, provided further evidence for its role as a key intermediate. nih.govwikipedia.org
Position of this compound within the Uric Acid Degradation Cascade
The this compound, or 5-hydroxyisourate (HIU), occupies a critical position as the first product in the enzymatic degradation of uric acid. wikipedia.orgcreative-enzymes.com This conversion is catalyzed by the enzyme urate oxidase (also known as uricase), which oxidizes uric acid in the presence of molecular oxygen. wikipedia.orgplos.org
The reaction is the initial step in a three-enzyme pathway that converts uric acid to S-(+)-allantoin in many organisms. wikipedia.orgwikidoc.org
Step 1: Oxidation of Uric Acid. Urate oxidase catalyzes the oxidation of uric acid to 5-hydroxyisourate. wikipedia.orgcreative-enzymes.com
Step 2: Hydrolysis. The unstable 5-hydroxyisourate is then hydrolyzed by the enzyme HIU hydrolase to form 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). nih.govwikipedia.org
Step 3: Decarboxylation. Finally, OHCU is decarboxylated by OHCU decarboxylase to yield S-(+)-allantoin and carbon dioxide. nih.govwikipedia.org
In the absence of the subsequent enzymes (HIU hydrolase and OHCU decarboxylase), 5-hydroxyisourate will spontaneously decompose into a racemic mixture of allantoin. wikipedia.orgwikidoc.org The complete enzymatic pathway, however, ensures the rapid and stereospecific conversion to S-(+)-allantoin. nih.gov
Uric Acid Degradation Pathway
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Uric Acid | Urate Oxidase (Uricase) | 5-Hydroxyisouric Acid |
| 2 | 5-Hydroxyisouric Acid | HIU Hydrolase | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) |
| 3 | 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) | OHCU Decarboxylase | S-(+)-Allantoin |
Nomenclature and Protonation States of 5-Hydroxyisouric Acid: Focus on the Anionic Form
The compound is systematically known as 5-hydroxyisouric acid. nih.gov In biological systems, which typically have a physiological pH around 7.4, weak acids like 5-hydroxyisouric acid exist predominantly in their deprotonated, anionic form. This anion is referred to as 5-hydroxyisourate or the This compound . nih.govebi.ac.uk
The formation of 5-hydroxyisourate is intrinsically linked to the protonation state of its precursor, uric acid. Uric acid is a weak acid, and at physiological pH, it exists mainly as the urate monoanion. rmj.com.ropharmgkb.org Studies of the urate oxidase active site have shown that the bound substrate is further deprotonated to a dianion. wikipedia.orgwikidoc.org This urate dianion is stabilized by interactions with amino acid residues within the enzyme's active site, such as Arginine 176 and Glutamine 228. wikipedia.orgcreative-enzymes.comwikidoc.org This dianionic state is crucial for the subsequent reaction with molecular oxygen, which leads to the formation of the product, 5-hydroxyisourate. wikipedia.orgwikidoc.orgproteopedia.org 5-hydroxyisouric acid is the conjugate acid of the this compound. nih.gov
Nomenclature of 5-Hydroxyisouric Acid and its Anion
| Form | Common Name | Systematic Name |
|---|---|---|
| Acid | 5-hydroxyisouric acid | 5-hydroxy-5,7-dihydro-1H-purine-2,6,8(3H)-trione |
| Anion | 5-hydroxyisourate | 5-hydroxy-2,6-dioxo-2,5,6,7-tetrahydro-1H-purin-8-olate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3N4O4- |
|---|---|
Molecular Weight |
183.1 g/mol |
IUPAC Name |
5-hydroxy-2,6-dioxo-3H-purin-8-olate |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12)/p-1 |
InChI Key |
LTQYPAVLAYVKTK-UHFFFAOYSA-M |
Canonical SMILES |
C12=NC(=NC1(C(=O)NC(=O)N2)O)[O-] |
Origin of Product |
United States |
Enzymatic Formation of 5 Hydroxyisouric Acid Anion
Urate Oxidase (Uricase) as the Primary Catalytic Enzyme
Urate oxidase (EC 1.7.3.3) is the central enzyme responsible for the oxidation of uric acid to the unstable intermediate 5-hydroxyisourate (B1202459). wikidoc.orgplos.org This enzymatic reaction is the first in a three-enzyme pathway that ultimately converts uric acid to S-(+)-allantoin. wikipedia.org In the absence of the subsequent enzymes, 5-hydroxyisourate will spontaneously decompose into racemic allantoin (B1664786). wikipedia.org
Evolutionary Conservation and Differential Expression of Urate Oxidase
Urate oxidase is a highly conserved enzyme found across a wide range of organisms, from bacteria and fungi to most mammals. wikipedia.orgoup.com This widespread presence underscores its fundamental role in purine (B94841) metabolism. oup.com However, a notable exception is its absence in humans and other higher primates due to inactivating mutations in the Uox gene that occurred during hominoid evolution. wikipedia.orgahajournals.org This genetic inactivation is the reason uric acid, rather than allantoin, is the end product of purine metabolism in these species. wikipedia.org
The expression of urate oxidase can also differ within an organism. For instance, in legumes, a tetrameric form of the enzyme is found in the roots, while a monomeric form is present in the uninfected cells of root nodules, where it plays a significant role in nitrogen fixation. wikipedia.org
Reaction Stoichiometry and Substrate Specificity for Uric Acid Oxidation
Uric acid + O₂ + H₂O → 5-hydroxyisourate + H₂O₂ creative-enzymes.com
The enzyme exhibits a high degree of specificity for its substrate, uric acid. nih.gov The active site is structured to bind uric acid and its analogues in a precise orientation for catalysis. creative-enzymes.com While the enzyme can be inhibited by certain ions like cyanide and chloride through anion-π interactions with the bound substrate, its primary catalytic function is the specific oxidation of uric acid. wikipedia.orgcreative-enzymes.com
Mechanistic Elucidation of Urate Oxidase Activity
The catalytic mechanism of urate oxidase is unique as it does not require a metal ion or an organic cofactor, which is uncommon for an oxidase. wikipedia.orgproteopedia.org The enzyme is a homotetramer, with each active site located at the interface between two subunits. wikipedia.org
X-ray crystallography studies have revealed that uric acid initially binds to the active site as a monoanion. wikipedia.org Key amino acid residues, including Arginine 176 and Glutamine 228, play a crucial role in stabilizing the purine ring of the substrate through hydrogen bonds. wikipedia.orgebi.ac.uk Further deprotonation to a dianion is a critical step in the catalytic cycle. wikipedia.org The active site also features a "peroxo site," formed by residues such as asparagine and threonine from an adjacent subunit, which is where molecular oxygen binds. proteopedia.orgnih.gov
| Residue | Role in Catalysis | Reference |
|---|---|---|
| Arginine 176 | Stabilizes the bound urate dianion through hydrogen bonding. | wikipedia.orgebi.ac.uk |
| Glutamine 228 | Anchors the purine ring and stabilizes the urate dianion via hydrogen bonds. | wikipedia.orgebi.ac.uk |
| Threonine 57* | Forms the "peroxo hole" for oxygen binding and is part of the catalytic triad (B1167595). | plos.orgproteopedia.org |
| Asparagine 254 | ||
| Lysine 10 | Part of a catalytic triad involved in proton transfer. | plos.org |
| Histidine 256 |
*Residue from an adjacent subunit.
While most characterized urate oxidases are cofactor-independent, some bacterial urate oxidases, such as HpxO from Klebsiella pneumoniae, utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov In this mechanism, FAD is required for activity. nih.gov The proposed mechanism involves a nucleophilic attack of the urate anion on a flavin hydroperoxide intermediate, leading to the formation of 5-hydroxyisourate. nih.govacs.org An arginine residue is thought to facilitate the deprotonation of uric acid, activating it for the oxygen transfer from the flavin hydroperoxide. nih.govnih.gov
Proton Transfer Dynamics and Active Site Catalysis
The catalytic mechanism of urate oxidase is unique as it does not require a metal ion or an organic cofactor. wikipedia.orgproteopedia.org The active site of the enzyme binds uric acid, which exists predominantly as a monoanion at physiological pH. nih.govwikidoc.org It is proposed that within the active site, the uric acid monoanion is further deprotonated to a dianion. creative-enzymes.comwikidoc.org This dianion is stabilized by hydrogen bonds with key amino acid residues, including Arginine 176 and Glutamine 228. creative-enzymes.comebi.ac.uk
The catalytic process involves a sophisticated proton relay system. nih.govebi.ac.uk A catalytic triad composed of Threonine, Lysine, and Histidine residues (specifically Thr57, Lys10, and His256 in some species) is responsible for the transfer of protons within the active site. ebi.ac.ukplos.org This triad, in conjunction with a network of water molecules, acts as a "proton shuttle," facilitating the deprotonation of the substrate and subsequent steps of the reaction. nih.govnih.gov Following the formation of the urate dianion, molecular oxygen accepts electrons, leading to the formation of a peroxide intermediate. creative-enzymes.comrcsb.org A water molecule then performs a nucleophilic attack on an intermediate, ultimately yielding 5-hydroxyisourate. creative-enzymes.com
Structural Biology of Urate Oxidase
Quaternary Structure and Homotetramer Organization
Urate oxidase exists as a functional homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orgproteopedia.org This tetrameric assembly forms a barrel-shaped structure with a significant central cavity. proteopedia.orgcreative-enzymes.com The total molecular weight of the homotetramer is approximately 135 kDa. proteopedia.orgiucr.org The active sites, four in total, are located at the interfaces between the subunits, highlighting the importance of the quaternary structure for the enzyme's catalytic function. wikipedia.orgproteopedia.org Each monomer consists of two "tunneling fold" domains, which are composed of antiparallel beta sheets and alpha helices. proteopedia.orgcreative-enzymes.com The assembly of these domains from two adjacent subunits forms an α8β16 barrel structure. creative-enzymes.comnih.gov
X-ray Crystallography and Cryo-Electron Microscopy Studies of Enzyme-Substrate Complexes
The three-dimensional structure of urate oxidase has been extensively studied using X-ray crystallography and, to a lesser extent, cryo-electron microscopy (cryo-EM). nih.govcore.ac.ukbiorxiv.org X-ray diffraction studies of urate oxidase from various organisms, including Aspergillus flavus and Arthrobacter globiformis, have provided high-resolution models of the enzyme in complex with its substrate (urate) and various inhibitors. nih.govrcsb.orgnih.gov These studies have been instrumental in elucidating the architecture of the active site and the binding mode of the substrate. nih.gov
Identification and Functional Significance of Catalytic and Substrate-Binding Residues
A number of key amino acid residues are critical for the binding of the substrate and the catalytic activity of urate oxidase. Sequence analyses across different species have identified conserved residues, many of which are located in the active site. wikipedia.orgwikidoc.org
Table 1: Key Amino Acid Residues in Urate Oxidase and Their Functions
| Residue | Function | Source(s) |
| Arg176 & Gln228 | These residues are responsible for binding the purine ring of the uric acid substrate through hydrogen bonds and stabilizing the dianionic form of the substrate. | proteopedia.orgcreative-enzymes.comebi.ac.ukplos.org |
| Thr57, Asn254* | These residues, with the asterisk denoting a residue from an adjacent subunit, form the "peroxo site" and are involved in binding molecular oxygen and a catalytic water molecule. | proteopedia.orgplos.org |
| Lys10, Thr57, His256** | These residues form a catalytic triad that facilitates proton transfer during the reaction. They act as general acids and bases in a proton relay system. | nih.govebi.ac.ukplos.org |
| N276 | Site-directed mutagenesis has shown that this residue is involved in the formation of the active-site water network, and its mutation significantly reduces enzyme activity. | rcsb.org |
| K13 & T73 | Similar to N276, these residues in Bacillus sp. TB-90 urate oxidase are crucial for the active-site water network and catalysis. | rcsb.org |
| F216 | A missense mutation (F216S) in the evolutionary history of hominoids resulted in a decreased affinity for the urate substrate. | unipr.it |
Characterization of Enzyme Variants and Their Impact on 5-Hydroxyisourate Production
The study of urate oxidase variants, both naturally occurring and engineered, has provided significant insights into the structure-function relationship of the enzyme and its role in producing 5-hydroxyisourate.
A notable natural variant is the one that led to the loss of urate oxidase function in hominoids. Research on reconstructed ancestral uricase enzymes suggests that a missense mutation, F216S, which occurred before the gene's pseudogenization, led to a reduced affinity for the urate substrate. unipr.it This change likely resulted in an increased Michaelis constant (Km), indicating that a higher substrate concentration was needed for the enzyme to function efficiently. unipr.it
Site-directed mutagenesis has been a powerful tool for probing the role of specific amino acid residues. For instance, mutations of the residues forming the catalytic triad (Thr-Lys-His) have been shown to drastically impact the enzyme's catalytic efficiency. nih.govebi.ac.uk Similarly, mutations in residues involved in the active-site water network, such as K13, T73, and N276 in Bacillus sp. TB-90 urate oxidase, led to significantly reduced activity. rcsb.org
In a different type of urate oxidase from Klebsiella pneumoniae, which is FAD-dependent, a variant of Arg204 (R204Q) was found to uncouple NADH oxidation from the hydroxylation of uric acid. nih.gov This suggests that Arg204 is crucial for activating the urate substrate for oxygen transfer, and its alteration prevents the efficient formation of 5-hydroxyisourate. nih.gov These studies on enzyme variants underscore the precise structural requirements for the efficient catalytic conversion of uric acid to 5-hydroxyisourate.
Metabolic Transformations and Subsequent Degradation Pathways of 5 Hydroxyisouric Acid Anion
Enzymatic Degradation of 5-Hydroxyisouric Acid Anion
The breakdown of the this compound is primarily carried out by two key enzymes: 5-hydroxyisourate (B1202459) hydrolase and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase. These enzymes work in succession to hydrolyze and then decarboxylate the molecule, leading to the formation of (S)-(+)-allantoin.
Hydrolysis by 5-Hydroxyisourate Hydrolase (HIU Hydrolase)
5-Hydroxyisourate hydrolase (HIU hydrolase) catalyzes the second step in the oxidative degradation of uric acid. nih.gov It acts on 5-hydroxyisourate (HIU), the product of the urate oxidase reaction, converting it to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). nih.govosti.gov This hydrolytic step is crucial for preparing the substrate for the final decarboxylation reaction.
The catalytic mechanism of HIU hydrolase involves the hydrolysis of the amide bond between the N1 and C6 atoms of the 5-hydroxyisourate ring. google.com In some organisms, like soybeans, the enzyme exhibits extensive sequence homology with retaining glycosidases. nih.govacs.org This similarity suggests a comparable catalytic mechanism.
In these enzymes, two conserved glutamate (B1630785) residues at the active site are critical for catalysis. nih.govacs.org One glutamate residue acts as a nucleophile, attacking the substrate to form a covalent anhydride (B1165640) intermediate. The other glutamate residue functions as a general acid to facilitate the formation of this intermediate and subsequently activates a water molecule for the hydrolysis of the intermediate. nih.govacs.org However, in other organisms such as Klebsiella pneumoniae, the HIU hydrolase belongs to the transthyretin-related protein family and lacks a strong nucleophile in its active site. nih.gov Instead, the proposed mechanism involves the coordination of the substrate by conserved arginine and histidine residues. nih.gov
The enzymatic conversion of uric acid results in optically active intermediates. rsc.org The initial oxidation of urate by urate oxidase produces levorotatory (-)-5-hydroxyisourate. google.comgoogle.com The subsequent hydrolysis of this intermediate by HIU hydrolase proceeds with retention of the configuration at the C5 chiral center, yielding levorotatory (-)-2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). google.comrsc.orggoogle.com This stereospecificity ensures the formation of the correct isomer for the subsequent enzymatic step. nih.gov The addition of the hydroxyl group to urate occurs at the re-face, leading to the (S) isomer of OHCU after hydrolysis. nih.gov
HIU hydrolase has been identified and characterized in various organisms, from bacteria to plants and animals. researchgate.netfuncmetabol.com In Klebsiella pneumoniae, the gene for HIU hydrolase is part of a gene cluster responsible for uric acid catabolism. nih.gov The enzyme from this organism is a homotetrameric protein belonging to the transthyretin-related protein family. nih.govosti.gov In soybeans, the enzyme has been purified and shown to have a specific activity of 10 µmol/min/mg. researchgate.net
Phylogenetic studies have revealed a close evolutionary relationship between HIU hydrolase and transthyretin (TTR), a thyroid hormone-binding protein in vertebrates. researchgate.netresearchgate.net It is believed that a gene duplication event in an ancestral HIU hydrolase gene led to the evolution of TTR. researchgate.netresearchgate.net
Table 1: Properties of 5-Hydroxyisourate Hydrolase
| Property | Description | References |
| Function | Catalyzes the hydrolysis of 5-hydroxyisourate to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline. | nih.govosti.gov |
| Catalytic Residues (Soybean) | Two conserved glutamate residues (Glu199 and Glu408). | nih.govacs.org |
| Catalytic Residues (K. pneumoniae) | Conserved arginine (Arg41) and histidine (His7, His92) residues. | nih.gov |
| Structure (K. pneumoniae) | Homotetramer, belongs to the transthyretin-related protein family. | nih.govosti.gov |
| Evolutionary Relationship | Ancestor of the vertebrate protein transthyretin. | researchgate.netresearchgate.net |
Decarboxylation by 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase (OHCU Decarboxylase)
The final enzymatic step in this pathway is the decarboxylation of OHCU, catalyzed by OHCU decarboxylase. nih.govwikipedia.org This reaction removes a carboxyl group from the OHCU molecule, leading to the formation of the stable end product, (S)-(+)-allantoin. wikipedia.orgnih.gov
The catalytic mechanism of OHCU decarboxylase involves the stereoselective decarboxylation of the C6 carboxyl group of OHCU. nih.govuniprot.org Structural studies of the enzyme from Klebsiella pneumoniae suggest that ligand binding organizes the active site for catalysis. nih.govnih.gov It is proposed that a conserved glutamate residue (Glu-87) may facilitate the departure of the carboxylate group through electrostatic repulsion, which destabilizes the ground state of the substrate. nih.gov A nearby histidine residue (His-67) is thought to be involved in a protonation step, which leads to the stereoselective formation of the (S)-allantoin product. nih.gov
Formation of S-(+)-Allantoin as the Enzymatic End Product
In the enzymatic pathway, the conversion of the this compound culminates in the stereospecific formation of S-(+)-allantoin. wikidoc.orgnih.govwikipedia.org This process involves the action of two key enzymes following the initial oxidation of uric acid. First, 5-hydroxyisourate (HIU) hydrolase catalyzes the conversion of 5-hydroxyisourate to another unstable intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). wikidoc.orgnih.gov Subsequently, OHCU decarboxylase acts on OHCU, catalyzing its decarboxylation to exclusively yield the S-(+)-enantiomer of allantoin (B1664786). nih.govwikipedia.orgrcsb.org This enzymatic cascade ensures the production of a specific stereoisomer, which is significant for subsequent metabolic steps in organisms that further break down allantoin. researchgate.netunipr.it The entire enzymatic conversion from uric acid to S-(+)-allantoin is a rapid process, occurring on a timescale of seconds. nih.gov
Structural and Functional Aspects of OHCU Decarboxylase
OHCU decarboxylase is a crucial enzyme in the terminal step of the enzymatic purine (B94841) degradation pathway, responsible for the stereoselective production of S-(+)-allantoin. wikipedia.orgproteopedia.org Structurally, OHCU decarboxylases are typically homodimeric proteins, although studies on the Klebsiella pneumoniae enzyme suggest that a monomer may be the minimal functional unit. nih.govrcsb.org Each monomer contains an active site and is composed of alpha-helices, forming a novel structural fold. rcsb.orgproteopedia.org Notably, this enzyme does not require any cofactors for its catalytic activity, distinguishing it from many other decarboxylases. rcsb.orgresearchgate.net
The active site of OHCU decarboxylase contains highly conserved residues essential for catalysis. nih.gov Mutational analyses and structural studies have identified key amino acids, such as an invariant histidine and a glutamate residue, that play pivotal roles in the catalytic mechanism. rcsb.orgproteopedia.org The proposed mechanism involves a direct decarboxylation reaction. rcsb.org It is suggested that the glutamate residue facilitates the departure of the carboxyl group through electrostatic repulsion, while the histidine residue is crucial for the stereoselective formation of S-(+)-allantoin via a proton transfer. proteopedia.org The binding of the substrate, OHCU, is thought to organize the active site residues into a catalytically competent conformation. nih.govnih.gov
Non-Enzymatic (Spontaneous) Degradation Pathways of 5-Hydroxyisouric Acid
In the absence of the specific enzymes, the this compound and its downstream product, OHCU, are unstable in aqueous solutions and undergo spontaneous degradation. researchgate.netnih.gov
Spontaneous Hydrolysis to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU)
The initial product of urate oxidation, 5-hydroxyisourate (HIU), is an unstable compound that spontaneously hydrolyzes in aqueous buffer. nih.govgoogle.com This reaction involves the cleavage of the bond between atoms N1 and C6 of the purine ring structure, leading to the formation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). google.comgoogle.com This spontaneous hydrolysis proceeds while retaining the configuration at the anomeric C5 center, resulting in the formation of levorotatory OHCU. google.comgoogle.com
Spontaneous Decarboxylation of OHCU to Racemic Allantoin
The intermediate OHCU is also unstable and undergoes spontaneous decarboxylation under physiological conditions. nih.govgoogle.com This non-enzymatic decarboxylation of OHCU results in the formation of allantoin. nih.govgoogle.com A key distinction of this spontaneous pathway is that it produces a racemic mixture of allantoin, meaning both the (R)- and (S)-enantiomers are formed. researchgate.netnih.govgoogle.com
Comparative Analysis of Enzymatic and Non-Enzymatic Product Stereochemistry and Kinetics
Stereochemistry: The enzymatic pathway is highly stereospecific, exclusively producing S-(+)-allantoin. wikidoc.orgwikipedia.orgunipr.it This specificity is conferred by the enzyme OHCU decarboxylase, which directs the protonation step during decarboxylation to yield a single enantiomer. rcsb.orgproteopedia.org In contrast, the non-enzymatic (spontaneous) degradation of 5-hydroxyisourate and its intermediate OHCU is non-stereospecific, resulting in a racemic mixture of (R)- and (S)-allantoin. researchgate.netnih.govgoogle.com
Kinetics: The enzymatic pathway is significantly faster than the spontaneous route. The complete enzymatic conversion of uric acid to S-(+)-allantoin occurs on a timescale of seconds. nih.gov In contrast, the non-enzymatic decomposition of 5-hydroxyisourate to racemic allantoin is a much slower process, with a half-life of hours. researchgate.netunipr.itnih.gov The rate constants for the spontaneous decay of HIU and OHCU are 1.6 x 10⁻³ s⁻¹ and 1.2 x 10⁻³ s⁻¹, respectively. google.comgoogle.com
Table 1: Comparison of Enzymatic and Non-Enzymatic Degradation of this compound
| Feature | Enzymatic Pathway | Non-Enzymatic (Spontaneous) Pathway |
|---|---|---|
| Key Molecules Involved | 5-Hydroxyisourate (HIU), HIU hydrolase, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), OHCU decarboxylase | 5-Hydroxyisourate (HIU), 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) |
| Final Product | S-(+)-Allantoin wikidoc.orgwikipedia.orgunipr.it | Racemic Allantoin ((R)- and (S)-enantiomers) researchgate.netnih.govgoogle.com |
| Stereospecificity | Highly stereospecific rcsb.orgproteopedia.org | Non-stereospecific researchgate.netnih.gov |
| Kinetics | Fast (timescale of seconds) nih.gov | Slow (half-life of hours) researchgate.netunipr.it |
| Spontaneous HIU decay rate | N/A (enzymatically catalyzed) | 1.6 x 10⁻³ s⁻¹ google.comgoogle.com |
| Spontaneous OHCU decay rate | N/A (enzymatically catalyzed) | 1.2 x 10⁻³ s⁻¹ google.comgoogle.com |
Biological Significance and Physiological Context of 5 Hydroxyisouric Acid Anion
Occurrence and Distribution in Biological Systems
The presence and metabolic role of the 5-hydroxyisouric acid anion are highly dependent on the enzymatic machinery of the organism , particularly the presence or absence of the enzyme urate oxidase (uricase).
In the majority of mammals, uric acid is not the final product of purine (B94841) degradation. nih.gov These organisms possess a functional urate oxidase enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate (B1202459). plos.orgnih.gov This intermediate is then further metabolized to (S)-allantoin. nih.gov The house mouse, Mus musculus, is an example of a mammal that typically expresses urate oxidase and follows this degradation pathway. ebi.ac.uk
Conversely, humans (Homo sapiens) and some higher primates lack a functional urate oxidase gene due to the accumulation of nonsense mutations during evolution. nih.govnih.govwikipedia.org This genetic silencing means that the purine degradation pathway terminates at uric acid, leading to significantly higher serum urate levels in these species compared to other mammals. nih.govwikipedia.org Consequently, 5-hydroxyisouric acid is not a naturally occurring metabolite in the standard purine catabolism of humans. However, it is recognized as a human metabolite, likely due to exogenous factors or specific conditions where urate oxidation might occur non-enzymatically or through microbial activity. ebi.ac.uk The therapeutic administration of recombinant urate oxidase to treat conditions of hyperuricemia can lead to the formation of 5-hydroxyisourate. nih.govresearchgate.net Studies in mice with a deficiency in 5-hydroxyisourate hydrolase, the enzyme that processes 5-hydroxyisourate, have indicated that an accumulation of uric acid metabolites may have toxic effects. researchgate.net
| Organism | Urate Oxidase (Uricase) Status | Primary End Product of Purine Catabolism | This compound Status |
|---|---|---|---|
| Homo sapiens (Humans) | Non-functional pseudogene nih.govwikipedia.org | Uric acid wikipedia.org | Not a typical endogenous metabolite; can be formed upon administration of exogenous uricase nih.govresearchgate.net |
| Mus musculus (Mouse) | Functional ebi.ac.uk | Allantoin (B1664786) nih.gov | Transient intermediate in the uric acid degradation pathway ebi.ac.uk |
Many microorganisms, including bacteria, can utilize purines as a source of nitrogen. nih.gov The degradation of uric acid is a key step in this process. Aerobic bacteria such as Klebsiella pneumoniae possess oxygen-dependent pathways for uric acid catabolism, which proceeds through the formation of 5-hydroxyisourate to allantoin. nih.gov
The facultative anaerobe Escherichia coli can also utilize uric acid as a sole nitrogen source, although the pathway has been considered less defined. nih.gov While E. coli has genes for allantoin degradation, a classic urate oxidase was not initially identified. nih.govresearchgate.net However, it has been proposed that E. coli can oxidize uric acid to 5-hydroxyisourate. frontiersin.org More recent research has identified formate-dependent and -independent pathways for uric acid degradation in E. coli under anaerobic and microaerobic conditions, suggesting novel enzymatic mechanisms may be at play. nih.gov The degradation of purines by gut microbiota can influence the host's purine metabolism and serum uric acid levels. nisr.or.jpresearchgate.net
Urate oxidase is widely distributed among living organisms, including plants. wikipedia.orgnih.gov In the plant kingdom, the breakdown of uric acid is a component of purine catabolism, and 5-hydroxyisouric acid is an intermediate in this pathway. researchgate.net In legumes, urate oxidase plays a crucial role in nitrogen fixation within the root nodules. wikipedia.org Metabolomic studies have identified 5-hydroxyisouric acid in various plants, including soybeans, common thyme, poppies, blackcurrants, and black elderberries. hmdb.ca
Beyond mammals and plants, urate oxidase is found in a diverse range of organisms, from bacteria to other vertebrates like the zebrafish (Danio rerio), where the enzyme and, by extension, its product 5-hydroxyisourate, are part of the standard metabolic pathway for purine degradation. nih.govgoogle.commdpi.com
Relationship to Oxidative Stress and Redox Homeostasis
The formation of the this compound is intrinsically linked to cellular redox processes, primarily through the activity of urate oxidase and the dual-natured properties of its precursor, uric acid.
The enzymatic reaction catalyzed by urate oxidase is an oxidation process that directly generates a reactive oxygen species (ROS). In this reaction, uric acid is oxidized to 5-hydroxyisourate with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.nettaylorandfrancis.com
Uric Acid + O₂ + H₂O → 5-Hydroxyisourate + H₂O₂ wikipedia.org
Hydrogen peroxide is a well-known ROS that can have various physiological roles at low concentrations but can also cause oxidative damage to cellular components at higher levels. researchgate.net In organisms with active urate oxidase, the production of H₂O₂ during purine catabolism is a normal metabolic event, and cells possess antioxidant systems, such as catalase, to neutralize it. researchgate.net
The this compound is central to the antioxidant activity of uric acid. Uric acid is recognized as one of the most important antioxidants in human plasma, contributing to a significant portion of the total plasma antioxidant capacity. encyclopedia.pubtandfonline.comfunctionalps.com It is an effective scavenger of various free radicals, including peroxynitrite. encyclopedia.pubnih.gov The process of scavenging these radicals involves the oxidation of uric acid, which can lead to the formation of 5-hydroxyisourate. wikipedia.org
Paradoxically, uric acid can also exhibit pro-oxidant properties, particularly within the intracellular environment. encyclopedia.pubnih.gov Inside cells, uric acid can stimulate the activity of NADPH oxidase, a major enzymatic source of superoxide radicals, another type of ROS. tandfonline.comnih.govresearchgate.net This pro-oxidant activity is associated with inflammation and endothelial dysfunction. nih.govresearchgate.net The dual role of uric acid as both an antioxidant in the extracellular space and a pro-oxidant intracellularly highlights the complexity of its role in redox homeostasis. encyclopedia.pubnih.gov The conversion of uric acid to 5-hydroxyisourate represents the chemical basis of its antioxidant function, effectively neutralizing harmful oxidants. wikipedia.org
| Compound Name | Chemical Formula | Role/Significance |
|---|---|---|
| 5-Hydroxyisouric acid | C₅H₄N₄O₄ | Intermediate in uric acid degradation; product of urate oxidase activity. wikipedia.org |
| Uric acid | C₅H₄N₄O₃ | Precursor to 5-hydroxyisouric acid; end product of purine metabolism in humans. wikipedia.org |
| Allantoin | C₄H₆N₄O₃ | Product of 5-hydroxyisourate metabolism in most mammals. nih.gov |
| Hydrogen peroxide | H₂O₂ | Reactive oxygen species generated during the urate oxidase reaction. researchgate.net |
| Superoxide | O₂⁻ | Reactive oxygen species whose production can be stimulated by intracellular uric acid. encyclopedia.pub |
| Peroxynitrite | ONOO⁻ | A potent oxidant scavenged by uric acid. encyclopedia.pub |
Implications for Cellular Redox Balance
The formation of the this compound is intrinsically linked to cellular redox balance. The catalytic action of urate oxidase not only consumes molecular oxygen but also generates hydrogen peroxide (H₂O₂), a well-known reactive oxygen species (ROS).
The production of hydrogen peroxide during the formation of the this compound can have significant effects on the cellular redox environment. An accumulation of H₂O₂ can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Conversely, the precursor to the this compound, uric acid, is a potent antioxidant in the extracellular environment, capable of scavenging various free radicals. The degradation of uric acid via the urate oxidase pathway, therefore, represents a consumption of this antioxidant, which could potentially shift the cellular redox balance towards a more pro-oxidant state. The dual nature of this pathway—consuming an antioxidant (uric acid) while producing an oxidant (H₂O₂)—highlights its complex role in maintaining cellular redox homeostasis. The ultimate impact on a cell's redox state likely depends on the metabolic context and the activity of other antioxidant and pro-oxidant systems.
Research Findings on the Uric Acid Degradation Pathway and Redox Balance
Phylogenetic and Evolutionary Aspects of the Uric Acid Degradation Pathway
The uric acid degradation pathway, and specifically the presence or absence of the enzyme urate oxidase, exhibits a fascinating phylogenetic distribution that has significant evolutionary implications. Urate oxidase is found in a wide range of organisms, including bacteria, fungi, plants, and most mammals. However, it is notably absent in humans and other higher primates.
The loss of a functional urate oxidase gene in the lineage leading to humans is the result of several independent mutation events that occurred during primate evolution. This genetic inactivation means that in humans, the purine degradation pathway terminates at uric acid, leading to significantly higher serum uric acid levels compared to most other mammals.
Several hypotheses have been proposed to explain the evolutionary advantage of losing urate oxidase activity. One prominent theory suggests that the resulting higher levels of uric acid may have provided a selective advantage due to its antioxidant properties, potentially contributing to a longer lifespan and a reduction in age-related oxidative damage. Another hypothesis posits that elevated uric acid levels could have helped maintain blood pressure in early hominids who had a low-salt diet.
Biosynthetic and Biodegradation Applications of the this compound Pathway
The enzymatic pathway that proceeds through the this compound has been harnessed for both biosynthetic and biodegradation purposes.
Biosynthetic Applications:
The primary biosynthetic application of this pathway is the production of allantoin. Allantoin is a compound with applications in the cosmetic and pharmaceutical industries due to its moisturizing, soothing, and wound-healing properties. The enzymatic conversion of uric acid to allantoin using urate oxidase, either from natural sources or recombinantly produced, offers a biotechnological route to this valuable chemical. This method can be more specific and environmentally friendly compared to chemical synthesis.
Biodegradation Applications:
The most significant application of the this compound pathway lies in the biodegradation of uric acid for therapeutic purposes. Recombinant urate oxidase, known as rasburicase, is used as a drug to treat and prevent high uric acid levels (hyperuricemia) in patients with certain types of cancer who are undergoing chemotherapy (tumor lysis syndrome) and in severe, treatment-refractory gout. By converting uric acid to the more soluble allantoin via the this compound intermediate, the risk of uric acid crystallization in the kidneys and joints is significantly reduced.
Furthermore, research is exploring the use of engineered probiotics that express urate oxidase. These microorganisms could potentially be used to degrade uric acid in the gut, offering a novel therapeutic strategy for managing hyperuricemia.
Applications of the this compound Pathway
Analytical Methodologies for the Study of 5 Hydroxyisouric Acid Anion and Its Metabolites
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular features and transformations of 5-hydroxyisouric acid anion and related compounds. These techniques rely on the interaction of electromagnetic radiation with the molecules to provide information on their structure, concentration, and chiral properties.
UV-Visible Spectrophotometry for Reaction Monitoring and Kinetic Studies
UV-Visible spectrophotometry is a fundamental technique for monitoring chemical reactions and studying their kinetics in real-time. researchgate.nettechnologynetworks.com It is particularly useful for tracking the formation and decay of species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
The enzymatic or non-enzymatic conversion of uric acid to 5-hydroxyisouric acid and its subsequent degradation can be monitored by observing changes in absorbance at specific wavelengths. google.comresearchgate.net For instance, the oxidation of uric acid can be followed by monitoring the decrease in its characteristic absorbance peak, while the formation of intermediates like 5-hydroxyisourate (B1202459) can be detected by the appearance of new absorption bands. nih.gov The rate of reaction can be determined by measuring the change in absorbance over time, which is proportional to the change in concentration of the absorbing species. thermofisher.com This allows for the calculation of important kinetic parameters, such as reaction rates and rate constants, providing insights into the catalytic mechanism of enzymes like urate oxidase. nih.govthermofisher.com
A study on the oxidation of glycine (B1666218) and alanine (B10760859) catalyzed by bromide ions utilized UV-Vis spectrophotometry to identify the formation of bromine as an active species by observing a peak at 394 nm. researchgate.net Similarly, in the study of HpxO, a flavin-dependent urate oxidase, absorbance measurements were recorded on a Cary 300 Bio UV-Vis spectrophotometer to determine specific activity. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Product Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical tool for the analysis of chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light, which is a property unique to optically active compounds. univr.itnih.gov Since the degradation of 5-hydroxyisourate can produce chiral intermediates, CD spectroscopy is invaluable for monitoring these transformations and determining the stereochemistry of the products. google.comgoogle.com
While the initial enzymatic product, 5-hydroxyisourate, is itself chiral, subsequent non-enzymatic rearrangement and hydrolysis reactions can lead to other optically active species. google.comsci-hub.st CD spectroscopy can track the time course of these reactions by monitoring the change in the CD signal at specific wavelengths. For example, the CD spectrum of the initial product can be measured shortly after the start of the urate oxidation reaction. google.com As the reaction proceeds and new chiral intermediates are formed, the CD spectrum will evolve, allowing for the characterization of these species and the elucidation of the reaction pathway. google.com This technique has been instrumental in challenging earlier models of the urate oxidase reaction and providing evidence for the formation of optically active intermediates. sci-hub.st
In one study, the CD spectrum of 5-hydroxyisourate (HIU) was obtained by collecting data over a spectral range of 200-350 nm after 20 seconds of urate oxidation. google.com The CD spectrum of a subsequent intermediate, OHCU, was calculated by fitting the time-course data to a two-step decay model. google.com Photoelectron Circular Dichroism (PECD) is an emerging technique with enhanced sensitivity for chiral discrimination that can be applied to mass-selected anions, offering potential for more detailed analysis of chiral intermediates in the gas phase. mpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. unl.edu ¹³C NMR, in particular, is a powerful tool for tracing the metabolic fate of carbon atoms within a molecule. libretexts.org By using substrates specifically labeled with the ¹³C isotope, researchers can follow the transformation of these labeled carbons through a metabolic pathway. sci-hub.st
In the context of 5-hydroxyisouric acid, ¹³C NMR has been crucial in definitively identifying it as the immediate product of the urate oxidase reaction. sci-hub.st By using [¹³C]urate as a substrate and monitoring the reaction over time, the appearance of new signals in the ¹³C NMR spectrum can be assigned to the carbons of 5-hydroxyisourate and its subsequent degradation products. google.comsci-hub.st The chemical shifts of the ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each carbon atom in a molecule. pressbooks.puborganicchemistrydata.org This allows for the unambiguous assignment of the structure of the intermediates and the final products of the reaction pathway. sci-hub.st Furthermore, by analyzing the coupling patterns between adjacent ¹³C and other nuclei, detailed information about the connectivity of the atoms can be obtained.
For example, studies have utilized specifically labeled [¹³C]urates as substrates and monitored the reaction time courses by ¹³C NMR. sci-hub.st The chemical shift values, along with ¹⁸O labeling, confirmed the product as 5-hydroxyisourate. sci-hub.st These experimental findings were further substantiated by calculating the ¹³C NMR spectrum of 5-hydroxyisourate using ab initio density functional theory methods. sci-hub.st
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex biological mixtures. These methods exploit differences in the physical and chemical properties of the analytes to achieve separation.
Application of High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative analysis of a variety of compounds, including organic acids and their metabolites. chromsystems.comrjptonline.org In the study of 5-hydroxyisouric acid, HPLC is employed to separate it from its precursor, uric acid, and other related metabolites. researchgate.net
The separation is typically achieved using a reversed-phase or anion-exchange column. chromsystems.comnih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, like 5-hydroxyisouric acid, will have a lower affinity for the stationary phase and will elute earlier than less polar compounds. In anion-exchange HPLC, the stationary phase contains positively charged functional groups that interact with the negatively charged this compound, allowing for its separation based on charge. nih.gov
Following separation, the compounds are detected using a suitable detector, most commonly a UV-Vis detector, as these purine (B94841) derivatives exhibit strong absorbance in the UV region. rjptonline.org The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. chromsystems.com This makes HPLC an invaluable tool for determining the concentration of 5-hydroxyisouric acid in various biological samples and for monitoring its formation and degradation in enzymatic assays.
A study for the determination of uric acid in human serum utilized a reversed-phase HPLC system with a C18 column and a mobile phase of sodium acetate (B1210297) buffer and acetonitrile, with detection at 285 nm. rjptonline.org Another method for analyzing renal function biomarkers also employed HPLC for the separation of uric acid and other compounds. researchgate.net
Potential for Ion Chromatography in Anion Detection and Quantification
Ion Chromatography (IC) is a specialized form of HPLC that is specifically designed for the separation and quantification of ionic species. americanpharmaceuticalreview.comthermofisher.com Given that 5-hydroxyisouric acid exists as an anion at physiological pH, ion chromatography presents a highly suitable method for its detection and quantification. nih.gov
In ion chromatography, an ion-exchange column is used to separate anions based on their affinity for the stationary phase. epa.govdrawellanalytical.com A key feature of modern ion chromatography systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby increasing the sensitivity of detection for the analyte ions. drawellanalytical.comsykam.com The primary mode of detection in IC is conductivity detection, which measures the electrical conductivity of the eluent as the separated ions pass through the detector. drawellanalytical.com
The application of ion-exchange chromatography has been demonstrated for the separation of various organic acids. thermofisher.com Ion-exclusion chromatography, a variant of IC, is particularly effective for separating weakly ionized species like organic acids based on their pKa values. thermofisher.com This high sensitivity and selectivity make ion chromatography a promising technique for the precise measurement of this compound concentrations in complex biological matrices, where other compounds might interfere with detection by less specific methods. americanpharmaceuticalreview.comdrawellanalytical.com
Coupling Chromatography with Mass Spectrometry for Metabolite Identification and Profiling
The combination of chromatography with mass spectrometry (MS) is a cornerstone for the identification and profiling of metabolites like the this compound. This powerful pairing allows for the separation of complex biological mixtures and the sensitive detection and identification of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and thermally unstable compounds like 5-hydroxyisouric acid. nih.gov High-Resolution Accurate Mass (HRAM) mass spectrometry combined with full scan analysis is an effective approach. thermofisher.com This method avoids the need to pre-select target metabolites, allowing for the collection of all data from a sample, which can be retrospectively analyzed for both targeted quantification and the discovery of untargeted metabolites. thermofisher.com Techniques like hydrophilic interaction liquid chromatography (HILIC) are used for comprehensive profiling of polar metabolites. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, typically used for the analysis of volatile or semi-volatile compounds. For non-volatile metabolites, a derivatization step is required to make them volatile enough for GC analysis. nih.gov GC-MS-based metabolomics is effective for identifying and quantifying small molecules, including organic acids and amino acids, which are part of the broader metabolic network. nih.gov The typical workflow involves sample extraction, derivatization, injection into the GC-MS system, and data analysis. nih.gov
Table 1: Representative GC-MS Instrument Parameters for Metabolite Profiling
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Column | MEGA-5HT fused silica (B1680970) capillary column (30 m × 0.25 mm, 0.25 μm film thickness) | mdpi.com |
| Oven Temperature Program | Initial 60°C (1 min), ramp 10°C/min to 325°C, hold for 5 min | mdpi.com |
| Injection Port Temperature | 250°C | mdpi.com |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | nih.govmdpi.com |
| Electron Energy | 70 eV | nih.govmdpi.com |
| Ion Source Temperature | 230°C | nih.govmdpi.com |
| Scan Range | 70–600 m/z | mdpi.com |
| Transfer Line Temperature | 290°C | nih.govmdpi.com |
This table presents a generalized set of parameters; specific applications may require optimization.
Enzyme Activity Assays and Recombinant Protein Purification Techniques
The study of this compound is intrinsically linked to the enzymes that catalyze its formation and breakdown: urate oxidase (uricase) and 5-hydroxyisourate hydrolase (HIUHase).
Enzyme Activity Assays
Enzyme assays are critical for measuring the rate of enzymatic reactions and for characterizing enzyme function.
Urate Oxidase (Uricase) Assay: Urate oxidase catalyzes the oxidation of uric acid to 5-hydroxyisourate, producing hydrogen peroxide (H₂O₂) as a byproduct. elabscience.comabcam.com The activity of this enzyme can be monitored in several ways. A common method is to measure the decrease in absorbance at 290 nm as uric acid is consumed. funcmetabol.com Alternatively, fluorometric or colorimetric assays detect the production of H₂O₂. abcam.combioassaysys.comcellbiolabs.comabcam.com In these assays, H₂O₂ reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent or colored product, which is directly proportional to the enzyme activity. abcam.comcellbiolabs.com These assays are sensitive and can detect activity as low as 10 µU. abcam.com
5-Hydroxyisourate Hydrolase (HIUHase) Assay: This enzyme catalyzes the hydrolysis of 5-hydroxyisourate. funcmetabol.comwikipedia.org To assay its activity, 5-hydroxyisourate is first generated in situ by treating uric acid with a purified urate oxidase. funcmetabol.com Once the uricase reaction is complete, the hydrolase is added, and its activity is measured by monitoring the decrease in absorbance of 5-hydroxyisourate. funcmetabol.comgoogle.com The product of the HIUHase reaction is 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). funcmetabol.comresearchgate.net
Recombinant Protein Purification Techniques
To study these enzymes in detail, they are often produced in large quantities using recombinant DNA technology and purified.
The genes for enzymes like urate oxidase from various organisms (e.g., Aspergillus flavus, Bacillus subtilis) are cloned into expression vectors and introduced into host systems like Escherichia coli or Pichia pastoris. nih.govwiley.com The recombinant proteins are often engineered with affinity tags, such as a polyhistidine-tag (His-tag), to facilitate purification. wiley.com
A typical purification process involves:
Cell Lysis: The host cells are broken open to release the recombinant protein.
Affinity Chromatography: The crude cell extract is passed through a chromatography column containing a resin that specifically binds the affinity tag. For His-tagged proteins, a Nickel-NTA (Ni-NTA) resin is commonly used. wiley.comresearchgate.net
Elution: After washing away unbound proteins, the recombinant protein is eluted from the column using a solution containing a high concentration of a competing molecule, such as imidazole (B134444) for His-tagged proteins. wiley.comresearchgate.net
Further Purification (Optional): Additional steps like ion-exchange or gel filtration chromatography may be used to achieve higher purity. plos.org
Table 2: Example of a Single-Step Purification of Recombinant Urate Oxidase
| Purification Step | Description | Fold Purification | Yield | Reference |
|---|---|---|---|---|
| Crude Cell Extract | Cleared cell lysate after centrifugation. | 1.0 | 100% | wiley.com |
| Ni-NTA Affinity Chromatography | Single-step procedure using a Ni-NTA resin column. | 2.1 | 56% | wiley.com |
This table illustrates the effectiveness of affinity chromatography for simplifying protein purification.
Isotopic Labeling Strategies for Pathway Mapping
Isotopic labeling is a powerful strategy for elucidating metabolic pathways and has been instrumental in studying purine metabolism. nih.govbiorxiv.org This technique involves introducing atoms with a heavy isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) into a precursor molecule and tracing their path through subsequent metabolic reactions. nih.govresearchgate.net
In the context of this compound, researchers have used specifically labeled [¹³C]urates as substrates for urate oxidase. sci-hub.st By monitoring the reaction over time using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, they were able to identify the immediate product as 5-hydroxyisourate. sci-hub.st The use of ¹⁸O labeling further confirmed this identification. sci-hub.st
These stable isotope-resolved metabolomics (SIRM) experiments provide a wealth of data on metabolite flux. researchgate.net The general workflow is as follows:
A precursor metabolite enriched with a stable isotope (e.g., ¹³C-glucose, ¹⁵N-glutamine, or in this case, labeled urate) is introduced to the biological system (cells, tissues, etc.). nih.gov
After a set time, metabolites are extracted.
The extracts are analyzed by mass spectrometry or NMR to identify the metabolites that have incorporated the isotopic label and to determine the extent and position of the label. nih.govnih.gov
This information allows for the reconstruction of metabolic pathways and the quantification of flux through different branches. nih.govresearchgate.net
For instance, by providing [¹³C,¹⁵N]urate to a solution containing the necessary enzymes (urate oxidase and HIU hydrolase), the conversion to downstream products can be tracked by ¹³C NMR, revealing the step-by-step chemical transformations in the pathway. google.comgoogle.com
Theoretical and Computational Approaches to 5 Hydroxyisouric Acid Anion Research
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. For 5-HIU, these studies have been crucial in understanding how it interacts with the active sites of enzymes that catalyze its formation and subsequent degradation, such as urate oxidase (UOX) and 5-hydroxyisourate (B1202459) hydrolase (HIUH).
Docking studies have been employed to model the interaction of 5-HIU within the active site of HIUH from various organisms, including Klebsiella pneumoniae. nih.govmdpi.com These models help identify key amino acid residues responsible for substrate binding and catalysis. For instance, in K. pneumoniae HIUH (kpHIUH), modeling suggests that the substrate is positioned between two protein chains, with residues like Tyr105, Arg41, His7, and His92 playing significant roles in stabilizing the anion through hydrogen bonds and other interactions. nih.govnih.gov Docking calculations have revealed that 5-HIU can adopt multiple binding conformations within the active site, and these different poses are analyzed to determine the most energetically favorable and catalytically relevant orientation. mdpi.comnih.gov
In the case of urate oxidase, the enzyme responsible for oxidizing uric acid to 5-HIU, docking studies help to visualize how the product, 5-HIU, is formed and situated before its release. nih.govacs.org These models show that the active site is located at the interface of two subunits of the enzyme. researchgate.net Key residues from both chains contribute to creating a binding pocket that accommodates the substrate and facilitates the oxidative reaction. researchgate.net For example, in one model, Phe159 from one subunit stacks with the six-membered ring of the purine (B94841) core, contributing to the binding. researchgate.net
Interactive Table:
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are essential for studying the electronic structure and energetics of molecules, reaction pathways, and transition states. rsc.orgnih.gov These methods have been instrumental in understanding the formation of 5-HIU from uric acid and its subsequent hydrolysis.
QC studies have been used to investigate the mechanism of uric acid oxidation catalyzed by urate oxidase. nih.gov These calculations help to elucidate the multi-step process, which involves proton and electron transfers to activate molecular oxygen. nih.gov DFT calculations have been employed to compare different proposed pathways, such as peroxide-dependent and peroxide-independent mechanisms, and to determine the most likely route. nih.gov Furthermore, calculations have helped to identify the specific tautomer and ionization state of the uric acid substrate that is active in the enzyme. sci-hub.stplos.org For instance, combined neutron crystallography and QC calculations have shown that the substrate is likely the 8-hydroxyxanthine tautomer of urate. plos.org
The stability of different tautomers of the 5-hydroxyisourate anion itself has also been investigated using QC methods. sci-hub.st At the HF/6-31+G(d,p) and B3LYP/6-31++G(2d,p) levels of theory, the N9-deprotonated 5-hydroxy-Δ3,4-isourate was identified as the most stable tautomer. sci-hub.st Such calculations were also used to substantiate the identification of 5-HIU as the true product of the urate oxidase reaction by calculating its expected ¹³C NMR spectrum, which matched experimental observations. sci-hub.st
For the HIUH-catalyzed reaction, DFT calculations have detailed a two-stage hydrolysis mechanism. mdpi.com The first stage involves a lytic water molecule, activated by a histidine residue (His92), performing a nucleophilic attack on the C6 carbonyl of 5-HIU. mdpi.com This leads to the formation of an oxyanion intermediate. In the second stage, the C6–N1 bond is cleaved, facilitated by a proton transfer from the same histidine residue, leading to the opening of the purine ring. mdpi.com These calculations provide energy barriers for each step, identifying the rate-determining transition state.
Interactive Table:
Computational Simulation of Metabolic Networks Involving Purine Catabolism
Computational simulation of metabolic networks provides a systems-level understanding of how metabolites are processed and regulated within a cell or organism. nih.govbiorxiv.org Models of purine metabolism incorporate the kinetics of multiple enzymes, including those that produce and consume 5-HIU, to simulate the flow of metabolites (flux) through the pathway. nih.govscispace.com
These models can range from "coarse-grain" representations, where groups of reactions are lumped together, to detailed models that include individual enzymatic steps and their regulation. pnas.org By integrating kinetic parameters from the literature, these simulations can predict steady-state concentrations of intermediates like uric acid and can simulate the effects of enzyme deficiencies or overproduction. nih.gov Although early models did not explicitly include the unstable intermediates like 5-HIU, modern approaches in systems biology recognize the importance of the complete pathway. nih.govplos.org
Flux balance analysis (FBA) is a common technique used to study metabolic networks. While specific FBA studies focusing solely on 5-HIU are not prominent, the broader purine degradation pathway is a frequent subject of such modeling in various organisms, from bacteria to humans. biorxiv.orgasm.org These simulations are valuable for understanding how different organisms utilize purines as a nitrogen source and for identifying potential targets for metabolic engineering. asm.orgasm.org For example, systems biology approaches are used to understand the complex interplay of transporters and enzymes that regulate uric acid homeostasis, which directly impacts the production of 5-HIU. nih.gov
Interactive Table:
Structural Bioinformatics for Enzyme Homology and Functional Prediction
Structural bioinformatics uses computational methods to analyze and predict the structure and function of biological macromolecules. This field has been crucial for identifying and characterizing the enzymes that metabolize 5-HIU, particularly HIU hydrolase.
Homology modeling is a key technique in this area. It allows for the prediction of a protein's three-dimensional structure based on the known structure of a homologous protein. This has been applied to model various HIU hydrolases and urate oxidases where experimental structures are unavailable. dntb.gov.ua For example, the structure of Arabidopsis thaliana YlbA, a putative OHCU decarboxylase (the enzyme acting after HIUH), was modeled based on a related protein from Deinococcus radiodurans. unipr.it
Furthermore, phylogenetic comparisons of whole genomes have been a powerful tool for functional prediction. By observing that the genes for HIU hydrolase and OHCU decarboxylase share a common evolutionary history of loss or gain with the urate oxidase gene, researchers were able to correctly predict their function in completing the uric acid degradation pathway. nih.govnih.gov This comparative genomics approach was instrumental in identifying the complete three-enzyme pathway that converts uric acid to (S)-allantoin via the 5-HIU intermediate. nih.gov
Interactive Table:
Future Perspectives and Unresolved Questions in 5 Hydroxyisouric Acid Anion Research
Identification of Novel Enzymes or Alternative Degradation Routes
While the three-step enzymatic conversion of uric acid to (S)-allantoin is established in many aerobic organisms, the possibility of alternative pathways and undiscovered enzymes remains an active area of research. nih.govbiorxiv.org The initial belief that urate oxidase was the sole enzyme responsible for this conversion has been overturned by the discovery of HIUH and OHCU decarboxylase, suggesting that our understanding may still be incomplete. pnas.orgnih.govgoogle.com
Future research is likely to focus on:
Anaerobic Degradation Pathways: The well-known uric acid degradation pathway is oxidative. biorxiv.org However, many anaerobic bacteria, including those in the gut microbiome, can also degrade uric acid. biorxiv.orgresearchgate.net A reductive pathway has been described in Clostridia, which involves the reduction of uric acid to xanthine (B1682287), followed by cleavage by xanthine amidohydrolase. biorxiv.org Recent studies have also pointed to uncharacterized oxidoreductases in E. coli that may be involved in anaerobic uric acid degradation. biorxiv.org The identification and characterization of the enzymes in these alternative, non-oxidative pathways are crucial for understanding purine (B94841) metabolism in anaerobic environments.
Enzymes for Unstable Intermediates: The intermediates 5-HIU and OHCU are unstable, with 5-HIU having a half-life of about 20 minutes at neutral pH before spontaneously decaying. google.comgoogle.com The existence of enzymes like HIUH and OHCU decarboxylase to accelerate this process suggests a biological imperative to avoid the accumulation of these reactive intermediates. pnas.orggoogle.com It is plausible that other, yet-to-be-identified enzymes exist in certain organisms to handle these or other related reactive purine metabolites. For instance, in the yeast Arxula adeninivorans, the gene for OHCU decarboxylase has not yet been found, leaving open the question of whether OHCU is degraded enzymatically or spontaneously. tandfonline.com
Phylogenetic and Genomic Mining: The successful identification of HIUH and OHCU decarboxylase was aided by phylogenetic genome comparisons, which found that the genes for these enzymes shared a common history of loss or gain with the urate oxidase gene. nih.gov This bioinformatic approach continues to be a powerful tool for identifying candidate genes for novel enzymes in purine metabolism across different species. funcmetabol.comunipr.it
Detailed Understanding of Regulatory Mechanisms Governing Pathway Enzymes
How the flux through the uric acid degradation pathway is controlled is not fully understood. pnas.org The expression and activity of urate oxidase, HIUH, and OHCU decarboxylase are likely subject to sophisticated regulatory mechanisms to meet the metabolic needs of the organism.
Key unresolved questions include:
Transcriptional Regulation: In bacteria, the genes for uric acid degradation are often found in operons, suggesting coordinated regulation. funcmetabol.complos.org For example, in Bacillus subtilis, the puc gene cluster is regulated by the transcriptional activator PucR. plos.org In other bacteria, UrtR family proteins have been identified as uric acid-dependent transcriptional regulators that can control virulence and metabolic processes. oup.com In fungi like Cryptococcus neoformans, the expression of these enzymes is subject to nitrogen catabolite repression, where the presence of a preferred nitrogen source like ammonium (B1175870) represses the genes needed to utilize alternative sources like uric acid. plos.org A deeper understanding of these transcriptional networks in a wider range of organisms is needed.
Post-Translational Modifications: Whether post-translational modifications, such as phosphorylation or glycosylation, play a role in regulating the activity of HIUH or OHCU decarboxylase is currently unknown. Investigating these potential modifications could reveal new layers of control over the pathway.
Subcellular Localization and Metabolite Channeling: In vertebrates, urate oxidase is located in the peroxisome. pnas.orgbiologists.com Studies in frogs have shown that while urate oxidase is in the peroxisome, the subsequent enzyme, allantoinase, is localized to the mitochondria, raising questions about the transport and channeling of intermediates like allantoin (B1664786) between organelles. biologists.com The precise subcellular localization of HIUH and OHCU decarboxylase in all organisms and how their intermediates are shuttled between active sites are areas requiring further investigation to understand pathway efficiency and prevent the diffusion of reactive intermediates. pnas.org
Advanced Structural Investigations into Enzyme Intermediates and Conformational Changes
While crystal structures for enzymes in the pathway, such as HIUH from Klebsiella pneumoniae and zebrafish, are available, high-resolution structural data for all enzymes in complex with their substrates, products, and intermediate analogues are still needed. nih.govrcsb.orgwikipedia.org Such studies are critical for a complete mechanistic understanding.
Future research directions include:
Capturing Enzyme-Intermediate Complexes: The instability of 5-HIU and OHCU makes it challenging to study their interaction with their respective enzymes. nih.gov Spectroscopic studies under single-turnover conditions have identified enzyme-bound intermediates in the urate oxidase reaction, such as a urate dianion and a proposed urate hydroperoxide. acs.org Developing techniques to trap and structurally characterize similar intermediates for HIUH and OHCU decarboxylase would provide invaluable mechanistic insights.
Conformational Dynamics: Enzyme catalysis is often accompanied by conformational changes in the protein. Molecular docking and structural studies on xanthine oxidase, the enzyme that produces uric acid, have shown that inhibitor binding can induce conformational changes in the active site. mdpi.comacs.org Similar investigations into urate oxidase, HIUH, and OHCU decarboxylase are needed to understand how their structures might change during substrate binding and catalysis. For instance, tryptophan fluorescence spectroscopy has been used to show conformational state changes in urate oxidase upon modification. acs.org
Structure-Function Relationships in Novel Enzymes: As novel enzymes like the FAD-dependent urate oxidase (HpxO) from K. pneumoniae are discovered, structural biology becomes essential. nih.govebi.ac.uk Structural and mechanistic studies of HpxO have revealed how it uses a flavin hydroperoxide for hydroxylation, a completely different mechanism from the cofactor-independent canonical urate oxidases. nih.govebi.ac.uk Further structural studies on variants and with substrate analogues will continue to refine our understanding of this new class of enzyme. nih.gov
Development of High-Throughput Analytical Platforms for 5-Hydroxyisouric Acid Anion Profiling
The study of the this compound and its related metabolites is fundamentally dependent on the analytical methods used for their detection and quantification. The instability of 5-HIU presents a significant analytical challenge. nih.gov
The future of this field will rely on advancements in:
Metabolomics and Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a leading technology for profiling purine metabolites in complex biological samples like plasma and urine. researchgate.netmdpi.com These platforms offer the sensitivity and selectivity needed to measure low-concentration and transient intermediates. mdpi.comcreative-proteomics.com Future efforts will focus on developing targeted and non-targeted LC-MS/MS methods with improved speed, coverage, and sensitivity for the comprehensive profiling of the entire purine degradation pathway. bohrium.comnih.gov
High-Throughput Screening: The development of robust, high-throughput assays is essential for large-scale studies, such as screening for enzyme inhibitors or analyzing metabolic changes in large patient cohorts. bohrium.com This involves optimizing sample preparation, chromatography, and data analysis pipelines to handle large numbers of samples efficiently and reproducibly. researchgate.netbohrium.com
Stable Isotope Tracing: The use of stable isotope-labeled precursors (e.g., ¹⁵N-labeled ammonium or glutamine) allows researchers to trace the flow of atoms through the purine degradation pathway. researchgate.net This technique, combined with advanced mass spectrometry, is powerful for elucidating pathway flux and identifying the origin and fate of specific metabolites, and will be crucial for resolving remaining questions about pathway connectivity and regulation. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 5-hydroxyisouric acid anion?
- Methodological Answer : Synthesis typically involves controlled oxidation of uric acid derivatives under alkaline conditions, followed by purification via ion-exchange chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity validation. Ensure reproducibility by documenting reaction parameters (e.g., pH, temperature) and instrumental settings (e.g., NMR pulse sequences, MS ionization modes) in detail . For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis to confirm identity and purity .
Q. How can researchers validate the detection of this compound in biological matrices?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹⁵N or ¹³C) to distinguish the compound from endogenous metabolites. Validate assays using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine) and assess matrix effects via post-column infusion . Include calibration curves with limits of detection (LOD) and quantification (LOQ) to establish sensitivity .
Q. What are the key challenges in isolating this compound from complex mixtures?
- Methodological Answer : Co-elution with structurally similar purine metabolites (e.g., uric acid, allantoin) is a major hurdle. Optimize separation using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reagents. Confirm isolation purity via orthogonal techniques such as capillary electrophoresis (CE) or 2D NMR .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in reported stability profiles of this compound?
- Methodological Answer : Conduct systematic stability studies under varied conditions (pH, temperature, light exposure) using accelerated degradation protocols. Compare degradation products via LC-MS and employ multivariate analysis (e.g., principal component analysis) to identify critical destabilizing factors. Replicate conflicting studies using identical buffers and instrumentation to isolate variables .
Q. What computational approaches are suitable for modeling the reactivity of this compound in enzymatic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate redox potentials and transition states for reactions with xanthine oxidase or urate transporters. Validate models using experimental kinetic data (e.g., Michaelis-Menten constants) and molecular dynamics (MD) simulations to assess binding affinities. Ensure reproducibility by reporting basis sets, solvation models, and convergence criteria .
Q. How can researchers assess the ecological impact of this compound in environmental samples?
- Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) for non-targeted screening of water/soil samples. Use stable isotope tracers to track biodegradation pathways and quantify bioaccumulation factors in model organisms (e.g., Daphnia magna). Correlate findings with ecotoxicity assays (e.g., algal growth inhibition) to establish dose-response relationships .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in vitro?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, implement false discovery rate (FDR) corrections to minimize Type I errors .
Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?
- Methodological Answer : Re-examine computational parameters (e.g., solvation model, protonation sites) and validate experimental pKa measurements via potentiometric titration with a glass electrode. Compare results with structurally analogous compounds (e.g., uric acid) to identify electronic effects influencing acidity .
Table: Comparative Advantages of Analytical Techniques for this compound
| Technique | Strengths | Limitations | Validation Steps |
|---|---|---|---|
| LC-MS/MS | High sensitivity, isotopic specificity | Matrix interference in complex samples | Spike-and-recovery, ion suppression |
| NMR | Structural elucidation, non-destructive | Low sensitivity for trace concentrations | Spectral referencing (e.g., TMS) |
| CE | Rapid separation, minimal solvent use | Poor reproducibility in viscous matrices | Internal standards, buffer optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
